2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride

Description

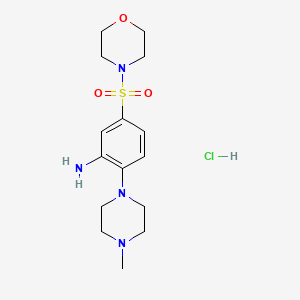

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride is a synthetic organic compound characterized by a substituted aniline backbone. Its structure features two distinct heterocyclic moieties: a 4-methylpiperazine group at the 2-position and a morpholine sulfonyl group at the 5-position of the aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

The 4-methylpiperazine moiety is a common pharmacophore in drug design due to its ability to modulate solubility, bioavailability, and receptor binding. The morpholine sulfonyl group introduces sulfonamide functionality, which is often associated with enzyme inhibition (e.g., carbonic anhydrase or kinase targets) and improved metabolic stability.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S.ClH/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19;/h2-3,12H,4-11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVZKCKCORNVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride typically involves multiple steps:

Formation of the Aniline Core: The aniline core can be synthesized through nitration of benzene followed by reduction.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Morpholine Ring: The morpholine ring is typically attached through a similar nucleophilic substitution reaction.

Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the aniline or piperazine rings.

Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline core.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the piperazine and morpholine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings, along with the sulfonyl group, play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

a) 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline Dihydrochloride

b) N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (Compound 232, )

- Key Differences: Backbone: Pyrimidine-triamine core vs. substituted aniline. Substituents: Incorporates a cyclohexyl-aminomethyl group and pyridin-2-ylamino moiety.

- Implications : The pyrimidine backbone in Compound 232 may confer stronger π-π stacking interactions with biological targets, while the aniline-based compound’s sulfonyl group could enhance steric bulk and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride is a synthetic organic compound characterized by the presence of a piperazine ring, a morpholine ring, and a sulfonyl group attached to an aniline core. Its molecular formula is C₁₁H₁₇N₃O₂S, with a molecular weight of 239.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Its mechanism involves the inhibition of specific enzymes associated with tumor growth. For example, studies have shown that this compound can inhibit the activity of certain kinases involved in cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects

The compound also demonstrates antimicrobial properties , particularly against Gram-positive bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating its effectiveness against various bacterial strains. For instance, it has shown bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 μM . The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity.

Antibiofilm Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antibiofilm activity . Biofilms are clusters of bacteria that adhere to surfaces and are resistant to conventional antibiotics. The compound has been reported to inhibit biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens, with minimal biofilm inhibitory concentrations (MBICs) significantly lower than those of standard antibiotics like ciprofloxacin .

The biological activity of this compound is primarily attributed to its structural features:

- Piperazine Ring : This moiety is known for enhancing binding affinity to various biological targets.

- Morpholine Sulfonyl Group : This functional group may facilitate interactions with enzymes or receptors, potentially leading to enzyme inhibition or modulation of receptor activity.

The specific pathways through which this compound exerts its effects are still under investigation, but ongoing research aims to elucidate these mechanisms further.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. Below is a summary table highlighting some of these compounds and their unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)aniline | 0.97 | Lacks sulfonamide functionality |

| 3-(Piperazin-1-yl)aniline hydrochloride | 0.94 | Does not have morpholine or sulfonyl groups |

| 2-(4-Methylpiperazin-1-yl)aniline | 0.91 | Similar piperazine structure but different substituents |

| 4-(4-Ethylpiperazin-1-yl)phenylamine | 1.00 | Features ethyl instead of methyl substitution |

The uniqueness of this compound lies in its combination of piperazine and morpholine sulfonamide functionalities, which may confer distinct biological properties not found in similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell lines by targeting specific kinases involved in tumor progression.

- Antimicrobial Efficacy : Research published in MDPI demonstrated significant antimicrobial activity against various Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections .

- Biofilm Inhibition : Another study investigated its efficacy in preventing biofilm formation in MRSA strains, suggesting that it could be an effective treatment option for chronic infections associated with biofilms .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction variables. Key steps include:

- Nucleophilic substitution : Reacting a halogenated nitroarene precursor (e.g., 5-chloro-2-nitrobenzenesulfonyl morpholine) with 4-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF) to install the piperazine moiety .

- Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amine.

- Salt formation : Treatment with HCl to yield the hydrochloride salt .

- Design of Experiments (DoE) : Use statistical methods to optimize variables like solvent polarity, temperature, and stoichiometry. For example, a factorial design can identify interactions between parameters (Table 1) .

Q. Table 1. Key Variables in Synthesis Optimization

| Variable | Impact on Yield/Purity | Optimal Range |

|---|---|---|

| Solvent | Polarity affects reaction rate | DMF or DMSO |

| Temperature | Higher temps accelerate substitution | 80–100°C |

| Base | Facilitates deprotonation | K₂CO₃ or Et₃N |

| Reaction Time | Longer durations improve conversion | 12–24 hours |

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of piperazine, morpholine sulfonyl, and aniline groups. Aromatic protons (δ 6.5–8.0 ppm) and sulfonyl groups (δ ~3.5 ppm) are critical markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) and identify impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biochemical pathways influenced by this compound?

- Methodological Answer :

- In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization or radioligand binding assays. The morpholine sulfonyl group may interact with ATP-binding pockets .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for receptors like serotonin or dopamine receptors, leveraging structural analogs from PubChem .

- Pathway Analysis : RNA sequencing or proteomics to identify differentially expressed genes/proteins in treated cell lines. Use KEGG/GO enrichment analysis to map pathways (e.g., MAPK signaling) .

Q. What methodologies resolve contradictions in reported pharmacological efficacy across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity (I² statistic) and publication bias .

- Environmental Controls : Replicate experiments under standardized conditions (pH 7.4, 37°C) to minimize variability in compound stability .

- Computational Feedback : Integrate ICReDD’s reaction path search methods to model metabolite formation or degradation products that may alter efficacy .

Q. How can quantum chemical calculations improve the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Mechanism Studies : Use density functional theory (DFT) to calculate transition states and activation energies for sulfonation or piperazine substitution steps .

- Derivative Optimization : Screen virtual libraries of analogs (e.g., varying substituents on the aniline ring) for ADMET properties using QSAR models .

- Experimental Validation : Prioritize top candidates for synthesis and bioactivity testing (e.g., IC₅₀ determination in enzyme inhibition assays).

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation kinetics. Acidic conditions may hydrolyze the sulfonyl group .

- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf life. Use Arrhenius plots to extrapolate stability at room temperature .

- Cross-Validation : Compare results with computational predictions of bond dissociation energies (BDEs) for labile groups (e.g., sulfonamide bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.